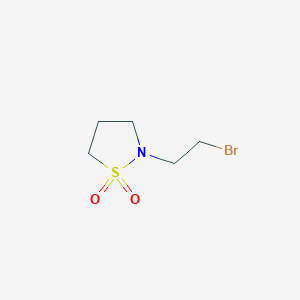

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

Description

2-(2-Bromoethyl)-1,2-thiazolidine-1,1-dione is a brominated heterocyclic compound featuring a thiazolidine dioxide core substituted with a bromoethyl group. This structure confers significant reactivity due to the bromide’s role as a leaving group, making the compound a versatile intermediate in nucleophilic substitution reactions. Its molecular formula is inferred as C₅H₇BrNO₂S, with an approximate molecular weight of 224.97 g/mol (calculated from constituent atomic masses). The bromoethyl moiety enhances its utility in synthesizing pharmaceutically relevant derivatives, such as alkylated amines or aryl-substituted analogs .

Propriétés

IUPAC Name |

2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCMPVZDRHOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157050-15-1 | |

| Record name | 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione generally follows a nucleophilic substitution reaction where the potassium salt of thiazolidine-2,4-dione reacts with a bromoethyl derivative. The key steps involve:

- Synthesis of thiazolidine-2,4-dione (the core heterocycle)

- Formation of its potassium salt

- Nucleophilic substitution with 2-bromoethyl halide to introduce the bromoethyl side chain

This approach is supported by the work reported in the synthesis of related thiazolidine derivatives, where the potassium salt of thiazolidine-2,4-dione is reacted with bromo-substituted alkyl amines or halides in polar aprotic solvents such as DMF at elevated temperatures (around 80 °C) for several hours, yielding the target compound in high purity and yield.

Preparation of Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione core is prepared via the reaction of thiourea with chloroacetic acid in aqueous medium at approximately 100 °C for 4 hours. This reaction results in the cyclization forming the 1,2-thiazolidine-1,1-dione ring system.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Thiourea + Chloroacetic acid | Water, 100 °C, 4 h | Formation of thiazolidine-2,4-dione |

Formation of Potassium Salt of Thiazolidine-2,4-dione

The thiazolidine-2,4-dione is converted into its potassium salt by treatment with potassium hydroxide in ethanol at room temperature. This salt is more nucleophilic and reactive in subsequent substitution reactions.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 2 | Thiazolidine-2,4-dione + KOH | Ethanol, room temp | Potassium salt of thiazolidine-2,4-dione |

Nucleophilic Substitution with 2-Bromoethyl Halide

The key step for the preparation of this compound is the nucleophilic substitution of the potassium salt with 2-bromoethyl halide (often 2-bromoethyl bromide or 2-bromoethyl amine hydrobromide). This is carried out in a polar aprotic solvent such as DMF at elevated temperature (around 80 °C) for 4 hours. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product, which is then isolated by filtration.

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 3 | Potassium salt + 2-bromoethyl halide | DMF, 80 °C, 4 h | This compound | 88-92% |

Detailed Research Findings and Data

Reaction Yields and Purity

- The nucleophilic substitution reaction typically yields the product in the range of 88% to 92%, indicating a high efficiency of the synthetic method.

- The product is isolated as a white solid with a melting point consistent with literature values (e.g., 167–168 °C).

- Purity and structural confirmation are achieved through spectroscopic methods including $$^{1}H$$-NMR, $$^{13}C$$-NMR, IR, and mass spectrometry.

Spectroscopic Characterization

- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the presence of the thiazolidine ring and the bromoethyl side chain.

- IR spectroscopy shows characteristic bands corresponding to the carbonyl groups of the dione and the thiazolidine ring.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of this compound.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Potassium Salt + Bromoethyl Halide | Alternative Methods (if any) |

|---|---|---|

| Starting Materials | Thiourea, chloroacetic acid, KOH, 2-bromoethyl halide | Not widely reported |

| Solvent | Water (for core), Ethanol (for salt), DMF (for substitution) | Variable |

| Temperature | 100 °C (core), room temp (salt), 80 °C (substitution) | Variable |

| Reaction Time | 4 h (core), room temp stirring (salt), 4 h (substitution) | Variable |

| Yield (%) | 88-92% | Not specified |

| Purification | Precipitation, filtration, recrystallization | Not specified |

| Characterization Techniques | NMR, IR, MS | Not specified |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified alkyl chains. Key reactions include:

Example : Reaction with pyridinecarboxaldehyde derivatives in DMF at 70°C yielded N-alkylated products with 63% efficiency . Microwave-assisted reactions with pyrazole derivatives in acetonitrile achieved substitution at 150°C in 40 minutes .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, often under basic or thermal conditions:

-

With thiourea : Forms thiazolo[3,2-a]benzimidazoles via microwave-assisted cyclization at 180°C in 1,4-dioxane .

-

With o-aminothiophenol : Produces benzothiazine-thiazolidine hybrids under reflux in ethanol .

Key Finding : Cyclization with allyl halides and iodine generated 3-(halomethyl)-dihydrothiazolo-benzimidazoles, demonstrating versatility in constructing polycyclic systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the bromoethyl group:

| Coupling Partner | Catalyst System | Product Application | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-thiazolidine hybrids | 45–72% | |

| Terminal alkynes | CuI, PdCl₂, PPh₃ | Alkynylated derivatives | 38–65% |

Mechanistic Insight : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura and Sonogashira couplings for structural diversification .

Elimination Reactions

Under strongly basic conditions (e.g., NaOH/EtOH), β-elimination occurs, yielding vinyl-thiazolidine derivatives:

Optimization : Elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMSO) enhance elimination efficiency .

Biological Activity-Driven Modifications

Derivatives show promise as enzyme inhibitors:

-

TDP1 Inhibition : 3,5-Disubstituted analogs (e.g., 20d , 21d ) exhibited submicromolar IC₅₀ values (0.55–0.65 μM) against tyrosyl-DNA-phosphodiesterase 1 .

-

Antiviral Potential : Hybrids with isoindolinedione moieties inhibited SARS-CoV-2 main protease (Kᵢ = 2.1–4.3 μM) .

Reaction Optimization Data

Critical parameters for maximizing yields:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 70–180°C | Higher temps favor SN2/elimination |

| Solvent | DMF > dioxane > MeCN | Polarity enhances nucleophilicity |

| Catalyst | Cs₂CO₃ > K₂CO₃ | Base strength dictates substitution |

Notable Case : Microwave irradiation reduced reaction times from 24 hours to 1 hour while maintaining 80% yield in dioxane .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

The compound serves as a vital building block in organic synthesis. It is utilized for the creation of more complex molecules due to its electrophilic bromine atom and carbonyl groups. The bromoethyl group can act as an alkylating agent, facilitating nucleophilic substitution reactions.

Industrial Production

In industrial settings, 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione can be synthesized on a larger scale using optimized reaction conditions in continuous flow reactors. This enhances yield and purity, making it suitable for the production of polymers and other industrial chemicals.

Biological Applications

Antimicrobial Properties

Research indicates that compounds within the thiazolidine-2,4-dione class exhibit significant antimicrobial activities. This compound has been explored for its potential as a bioactive compound against various pathogens.

Anticancer Research

The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression, making it a candidate for drug development targeting cancer cells .

Medicinal Chemistry

Drug Development

Due to its biological activity, this compound is explored as a lead compound in drug development for antimicrobial and anticancer therapies. Its interactions with biological targets have been studied to assess its therapeutic potential .

Mechanism of Action

The mechanism involves the modification of nucleophilic sites on biomolecules such as proteins or DNA through alkylation. This can lead to inhibition of enzymatic activity or disruption of cellular processes critical for tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various thiazolidine derivatives against colon carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values below 5 μM without cytotoxicity against normal human fibroblasts . This highlights the potential of this compound in developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial properties, derivatives of thiazolidinediones were tested against common bacterial strains. The findings demonstrated significant inhibitory effects on bacterial growth, suggesting that this compound could be developed into an effective antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins or DNA. This can lead to the inhibition of enzymatic activity or the disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of thiazolidine-1,1-dione derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison:

Key Findings:

Reactivity Differences: The bromoethyl derivative is uniquely suited for alkylation or cross-coupling due to its labile bromine atom, enabling efficient synthesis of complex molecules (e.g., yields of 60–70% in phthalimide coupling reactions) . Nitro-substituted analogs (e.g., 2-(2-nitrophenyl)-1,2-thiazolidine-1,1-dione) exhibit electrophilic character, facilitating reductions to amine derivatives for further functionalization . Aminoethyl derivatives (e.g., the hydrochloride salt in ) serve as primary amine sources in peptide-like coupling or salt formation .

Structural Influence on Applications: Fluorophenylaminoethyl derivatives (e.g., ) incorporate aromatic fluorine, enhancing binding affinity in drug-receptor interactions . Chlorophenyl-substituted scaffolds () are marketed as "versatile small molecule" intermediates, highlighting their role in kinase inhibitor development .

Synthetic and Commercial Considerations :

- The bromoethyl derivative’s synthetic utility contrasts with discontinued fluorophenyl analogs (), which may face stability or demand challenges.

- Molecular weights correlate with substituent complexity, influencing solubility and bioavailability (e.g., higher MW in fluorophenyl derivatives vs. isopropyl analogs) .

Activité Biologique

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione is a compound belonging to the thiazolidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR) based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including this compound, as anticancer agents. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HCT-116 | Not specified | |

| Thiazolidine-2,4-dione derivatives (e.g., 15) | HT-29 | 13.84 | |

| Thiazolidine derivatives (e.g., 24) | MCF-7 | 4.70 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, some derivatives exhibited potent activity against various tumor cell lines, suggesting that structural modifications can enhance anticancer efficacy.

Enzyme Inhibition

The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a significant mechanism through which thiazolidine derivatives exert their anticancer effects. The following table presents the VEGFR-2 inhibitory activity of selected thiazolidine derivatives:

These results indicate that certain thiazolidine derivatives can effectively inhibit VEGFR-2 with comparable potency to established inhibitors like sorafenib.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidine derivatives is crucial for optimizing their biological activity. Research indicates that modifications at specific positions of the thiazolidine ring can significantly impact both cytotoxicity and enzyme inhibition. For example:

- Substituents at position 5 (e.g., benzyl or chloro groups) have been shown to enhance VEGFR-2 inhibition without significantly affecting cytotoxicity against normal cells .

- Compounds with electron-donating groups generally exhibit higher anticancer activity compared to those with electron-withdrawing groups .

Case Studies

Several case studies have explored the biological activities of thiazolidine derivatives:

- Study on TDP1 Inhibition : A series of disubstituted thiazolidine-2,4-diones were synthesized and tested against tyrosyl-DNA-phosphodiesterase 1 (TDP1). The most active compounds showed IC50 values below 5 μM without significant cytotoxicity in normal human fibroblasts .

- VEGFR-2 Targeting : A study focused on designing novel thiazolidine derivatives targeting VEGFR-2 demonstrated promising results in inhibiting tumor growth in vitro across multiple cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, and how can reaction conditions be systematically optimized?

The synthesis typically involves bromination of a thiazolidine dione precursor or nucleophilic substitution reactions. For example, analogous procedures for bromoethyl intermediates (e.g., 2-bromo-1-arylethanones) use bromine in diethyl ether at 0°C, followed by room-temperature stirring and purification via crystallization . Systematic optimization can employ factorial design to evaluate variables like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) is recommended for identifying interactions between parameters, as demonstrated in chemical reaction optimization studies .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

Key techniques include:

- NMR : H and C NMR to confirm bromoethyl substitution and thiazolidine dione ring integrity.

- X-ray crystallography : Resolve stereochemical ambiguities, as shown in related bromoethyl compounds (e.g., single-crystal X-ray studies with R factor < 0.06) .

- Mass spectrometry : Validate molecular weight (expected ~261.10 g/mol based on analogous structures) . Conflicting data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under controlled conditions (e.g., anhydrous solvents) and cross-validating with computational spectroscopy (DFT calculations) .

Q. What are the critical considerations in designing a purification protocol for this compound given its potential hydrolytic instability?

Use inert atmospheres (N/Ar) during chromatography or crystallization. Avoid protic solvents; instead, employ dichloromethane or tetrahydrofuran. Techniques like rotary evaporation at reduced pressure (<40°C) minimize thermal degradation . Monitor purity via HPLC with UV detection at 254 nm, as described in thiazole derivative analyses .

Advanced Research Questions

Q. How can computational reaction path search methods predict the mechanism of thiazolidine dione ring formation in this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify low-energy pathways . Apply this to evaluate possible cyclization routes (e.g., intramolecular nucleophilic attack of the bromoethyl group on the thiazolidine sulfur) and compare activation energies to experimental kinetics data.

Q. How do steric and electronic effects of the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

The bromoethyl group’s electron-withdrawing nature enhances leaving-group ability, but steric hindrance may slow bimolecular reactions (S2). Experimental studies on analogous compounds suggest using polar aprotic solvents (e.g., DMF) to stabilize transition states . Hammett plots or linear free-energy relationships (LFERs) can quantify electronic effects, while molecular dynamics simulations assess steric constraints .

Q. What statistical approaches are recommended for reconciling contradictory yield data across synthetic protocols?

Apply analysis of variance (ANOVA) to isolate significant variables (e.g., catalyst loading, reaction time). For multi-factor contradictions, Bayesian inference models can integrate prior experimental data (e.g., yields from different solvent systems) to predict optimal conditions . Case studies in chemical engineering design highlight the use of Monte Carlo simulations to account for variability in reagent purity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between predicted and observed spectroscopic data for this compound?

- Step 1 : Verify synthetic fidelity (e.g., confirm bromine incorporation via elemental analysis).

- Step 2 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).

- Step 3 : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks . Documented cases in benzothiadiazole studies show that solvent-induced chemical shift variations can explain >10% deviations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.